Product packaging for 2-Bromo-5-methylnaphthalene-1,4-dione(Cat. No.:CAS No. 61362-21-8)

2-Bromo-5-methylnaphthalene-1,4-dione

Cat. No.: B11866475
CAS No.: 61362-21-8
M. Wt: 251.08 g/mol
InChI Key: BCBNSSXUWYZZJT-UHFFFAOYSA-N
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Description

Structural Significance within the Naphthalene-1,4-dione Class

The fundamental structure of naphthalene-1,4-dione consists of a naphthalene (B1677914) ring system with two carbonyl groups at the 1 and 4 positions. mdpi.com This quinone moiety is a key feature, rendering the molecule susceptible to various chemical modifications and biological interactions. mdpi.com The introduction of substituents to this core structure can significantly influence its physicochemical properties and biological activity.

In the case of 2-Bromo-5-methylnaphthalene-1,4-dione, two key substituents are present: a bromine atom at the 2-position and a methyl group at the 5-position. The presence of a halogen, such as bromine, is known to enhance the biological activity of many compounds, including potential anticancer and antimicrobial properties. nih.govmdpi.com The methyl group, on the other hand, can modulate the compound's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. The specific placement of these groups on the naphthalene-1,4-dione scaffold creates a unique electronic and steric environment that warrants dedicated investigation.

Historical Context of Halogenated Quinone Research

The study of quinones dates back to the 19th century, with the isolation and characterization of compounds like quinine (B1679958) from cinchona bark, which was used to treat malaria. kennedykrieger.orgwikipedia.orgmedium.com This marked the beginning of investigations into the medicinal properties of this class of compounds. The term "quinone" itself is derived from "quinic acid," an acid found in cinchona bark. wikipedia.org

Research into halogenated quinones followed as chemists began to explore the effects of incorporating halogen atoms into organic molecules. It was discovered that halogenation could significantly alter the reactivity and biological profile of quinones. Early studies focused on the synthesis and basic chemical properties of these new derivatives. Over time, as analytical techniques became more sophisticated, researchers were able to delve deeper into the mechanisms of action of halogenated quinones, leading to the discovery of their potent biological activities, including antimicrobial and antitumor effects. nih.govsciforum.net This historical progression has laid the groundwork for the investigation of more complex halogenated quinones like this compound.

Rationale for Dedicated Academic Investigation of this compound

The academic pursuit of this compound is driven by the well-documented biological activities of related compounds. The 1,4-naphthoquinone (B94277) core is a privileged structure in medicinal chemistry, found in numerous natural products with significant therapeutic properties. nih.gov Derivatives of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a naturally occurring naphthoquinone, have shown a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govresearchgate.netnih.gov

Furthermore, studies on other brominated naphthoquinones have demonstrated their potential as potent bioactive agents. mdpi.com The introduction of a bromine atom can enhance the compound's ability to induce oxidative stress in cancer cells, leading to apoptosis. iiarjournals.orgnih.gov The combination of the reactive quinone core with a bromine substituent and a methyl group in this compound suggests a high likelihood of interesting and potentially useful biological properties, making it a compelling candidate for dedicated research.

Overview of Major Research Themes and Methodologies

The investigation of novel compounds like this compound typically follows a well-established path of scientific inquiry. The major research themes for such a compound would likely revolve around its potential therapeutic applications.

Key Research Themes:

Anticancer Activity: A primary focus would be to evaluate its cytotoxicity against various cancer cell lines. iiarjournals.orgnih.govresearchgate.net Mechanistic studies would aim to understand how the compound induces cell death, for instance, through apoptosis, cell cycle arrest, or the generation of reactive oxygen species (ROS). iiarjournals.orgnih.gov

Antimicrobial Activity: The compound would likely be screened against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent. nih.govscielo.br

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of related analogues would help in understanding how different substituents on the naphthalene-1,4-dione scaffold influence its activity. nih.gov

Common Methodologies:

Chemical Synthesis and Characterization: The first step involves the synthesis of the compound, followed by its purification and characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure. nih.govresearchgate.net

In Vitro Biological Assays: A variety of cell-based assays are employed to assess the compound's biological activity. These include MTT assays to measure cell viability, flow cytometry to analyze the cell cycle and apoptosis, and antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC). nih.goviiarjournals.orgmdpi.com

Spectroscopic and Electrochemical Studies: Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry can be used to study the compound's photophysical and electrochemical properties, which can provide insights into its mechanism of action. electrochemsci.orgrsc.org

Computational Modeling: Molecular docking and other computational methods can be used to predict how the compound might interact with biological targets such as enzymes or DNA. mdpi.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₇BrO₂Calculated
Molecular Weight251.08 g/mol Calculated
AppearanceNot available-
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-
Chemical StabilityStable under recommended storage conditions. lookchem.com lookchem.com

Table 2: Comparison with Related Naphthoquinone Compounds

CompoundKey Structural FeaturesKnown Biological Activities
2-Bromo-1,4-naphthoquinone Bromine at C2Precursor for synthesis of other derivatives. sigmaaldrich.combldpharm.com
Juglone (5-hydroxy-1,4-naphthoquinone) Hydroxyl group at C5Anticancer, antimicrobial, antifungal, antioxidant. researchgate.netnih.govnih.gov
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) Hydroxyl at C5, Methyl at C2Anticancer, anti-inflammatory, antimicrobial.
Lawsone (2-hydroxy-1,4-naphthoquinone) Hydroxyl group at C2Dyes, antimicrobial, anticancer. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7BrO2 B11866475 2-Bromo-5-methylnaphthalene-1,4-dione CAS No. 61362-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61362-21-8

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

2-bromo-5-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7BrO2/c1-6-3-2-4-7-10(6)9(13)5-8(12)11(7)14/h2-5H,1H3

InChI Key

BCBNSSXUWYZZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=CC2=O)Br

Origin of Product

United States

Advanced Synthetic Strategies for 2 Bromo 5 Methylnaphthalene 1,4 Dione and Its Derivatives

Regioselective Bromination Methodologies

The introduction of a bromine atom at a specific position on the 5-methylnaphthalene-1,4-dione (also known as juglone (B1673114) methyl ether) scaffold is a critical step that dictates the final properties of the molecule. Regioselectivity is paramount, and various methods have been developed to control the position of bromination.

Direct Bromination Approaches: Reagents and Conditions

Direct bromination of the 5-methylnaphthalene-1,4-dione precursor is a primary route to obtaining the target compound. The regioselectivity of this electrophilic aromatic substitution is influenced by the directing effects of the existing substituents—the electron-withdrawing dione (B5365651) and the electron-donating methyl group. The reaction typically proceeds to place the bromine at the 2- or 3-position. Achieving selectivity for the 2-position often requires careful selection of reagents and optimization of reaction conditions.

Common brominating agents for such systems include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). mdpi.comnih.gov The choice of solvent and catalyst can significantly impact the outcome. For instance, reactions in less polar solvents can favor specific isomers. The use of a catalyst, such as a Lewis acid, can activate the bromine, but may also alter the regiochemical outcome. Zeolites and various clays (B1170129) have also been employed to induce shape-selectivity in the bromination of naphthalenes, favoring the formation of specific isomers by sterically guiding the electrophilic attack. cardiff.ac.ukmdpi.com

Interactive Table 1: Reagents and Conditions for Direct Bromination

ReagentCatalyst/AdditiveSolventTemperatureTypical Outcome
N-Bromosuccinimide (NBS)Silica GelCarbon TetrachlorideRoom TemperatureSelective bromination, often favoring positions activated by electron-donating groups. nih.gov
Molecular Bromine (Br₂)Iron(III) Bromide (FeBr₃)Dichloromethane0 °C to RTGeneral purpose bromination, regioselectivity depends on substrate electronics.
Molecular Bromine (Br₂)Montmorillonite KSF ClayDichloromethaneRoom TemperatureCan provide regioselectivity towards specific isomers based on reaction time. mdpi.com
Tetraalkylammonium tribromidesAcetonitrileVariesCan offer high para-selectivity for certain activated aromatic systems. nih.gov

Mechanistic Aspects of Electrophilic Bromination

The mechanism of electrophilic bromination of the naphthalene-1,4-dione system follows the classical pathway for electrophilic aromatic substitution. libretexts.org The process is initiated by the generation of a potent electrophile, typically a bromine cation (Br⁺) or a polarized bromine molecule complexed with a Lewis acid.

Formation of the Electrophile : A Lewis acid catalyst like FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic bromine species. Alternatively, reagents like NBS can provide a source of electrophilic bromine.

Nucleophilic Attack and Formation of the Sigma Complex : The π-system of the naphthoquinone ring acts as a nucleophile, attacking the electrophilic bromine. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The position of the attack is directed by the existing substituents. The electron-withdrawing carbonyl groups deactivate the quinonoid ring, while the methyl group on the benzenoid ring is an activating, ortho-, para-director. The interplay of these effects favors substitution on the benzenoid ring.

Deprotonation and Re-aromatization : A weak base present in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring system, yielding the final 2-bromo-5-methylnaphthalene-1,4-dione product. libretexts.org

The stability of the intermediate sigma complex is a key factor in determining the regioselectivity. Theoretical calculations and experimental data on related systems show that the formation of the more stable arenium ion intermediate will lead to the major product. mdpi.comnih.gov

Methyl Group Functionalization in Naphthalene-1,4-diones

Alkylation and Arylation Strategies

Further functionalization of the methyl group via alkylation or arylation is a challenging but valuable transformation. These strategies typically involve the generation of a reactive intermediate at the benzylic position of the methyl group.

One potential approach involves free-radical halogenation of the methyl group, followed by nucleophilic substitution. For example, reaction with NBS under UV irradiation could form a benzylic bromide, which can then be reacted with organometallic reagents (e.g., Grignard or organocuprate reagents) to form a new carbon-carbon bond.

Another strategy is the deprotonation of the methyl group using a strong base to form a carbanion, which can then react with an alkyl or aryl halide. However, the acidity of these methyl protons is generally low, requiring very strong bases and carefully controlled conditions to avoid side reactions with the quinone moiety. Shape-selective alkylation of methylnaphthalenes with agents like methanol (B129727) over zeolite catalysts has been demonstrated, suggesting that catalytic approaches could be developed for more complex systems. elsevierpure.com

Oxidative Transformations of the Methyl Moiety

The methyl group on the naphthalene (B1677914) ring can be oxidized to various higher oxidation states, such as an alcohol, aldehyde, or carboxylic acid. The choice of oxidant and reaction conditions determines the extent of the oxidation.

Mild oxidation can convert the methyl group into a hydroxymethyl group (-CH₂OH) or a formyl group (-CHO). More vigorous oxidation leads to the formation of a carboxyl group (-COOH). Studies on the oxidation of methylnaphthalenes have shown that reagents like potassium peroxydisulphate in the presence of metal ions can yield a mixture of products, including the corresponding naphthaldehyde and naphthylmethyl acetate. ias.ac.in The atmospheric oxidation of 2-methylnaphthalene (B46627) has also been studied, providing insight into the stepwise oxidation pathways initiated by radical species. rsc.org

Interactive Table 2: Oxidative Reagents for Methyl Group Transformation

ReagentConditionsProduct Functional GroupReference
Potassium Peroxydisulphate / Copper(II)Aqueous Acetic Acid, HeatAldehyde, Acetate, Quinone ias.ac.in
Chromic Acid (CrO₃)Aqueous Mineral AcidQuinone (from methylnaphthalene) google.com
Ceric Ammonium Nitrate (CAN)Acetonitrile/WaterVaries, can lead to aldehydes or ketones unt.edu
m-Chloroperbenzoic acid (m-CPBA)Chlorinated SolventEpoxides on double bonds, potential for Baeyer-Villiger oxidation unt.edu

Synthesis via Precursor Modification and Annulation Reactions

Building the bicyclic naphthoquinone core through cyclization or annulation reactions provides an alternative and powerful route to this compound. These methods often allow for greater control over the substitution pattern from the outset.

A prominent strategy is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. researchgate.net In this approach, a substituted benzoquinone acts as the dienophile, reacting with a suitable diene to construct the second ring of the naphthalene system. For the synthesis of the target compound, one could envision a reaction between 2-bromo-5-methyl-1,4-benzoquinone (B77567) and a simple diene like 1,3-butadiene. The resulting adduct can then be oxidized to form the aromatic naphthoquinone system. researchgate.net

Another pathway involves the synthesis of a substituted naphthalene precursor, which is subsequently oxidized to the desired dione. For instance, 1-bromo-5-methylnaphthalene (B1331382) can be synthesized via a Diels-Alder reaction between 2-methylfuran (B129897) and 3-bromobenzyne, followed by deoxygenation. nih.govelsevierpure.com This precursor can then be oxidized using reagents such as chromic acid or peroxydisulphate to yield the final this compound. ias.ac.ingoogle.com

Interactive Table 3: Example of an Annulation Approach (Diels-Alder)

DienophileDieneKey StepsFinal Product TypeReference
2-bromo-5-methyl-1,4-benzoquinone1,3-Butadiene1. [4+2] Cycloaddition2. Oxidation/AromatizationSubstituted Naphthalene-1,4-dione researchgate.net
3-Bromobenzyne (from 1,3-dibromobenzene)2-Methylfuran1. [4+2] Cycloaddition2. DeoxygenationSubstituted Naphthalene nih.govelsevierpure.com

Ring-Closing Reactions to Form the Dione System

The construction of the naphthalene-1,4-dione core is a critical step in the synthesis of this compound. Among the most powerful methods to achieve this are pericyclic reactions, particularly the Diels-Alder reaction. This [4+2] cycloaddition provides a convergent and often stereospecific route to the bicyclic framework of naphthalene.

A common strategy involves the reaction of a suitably substituted benzoquinone with a diene. For the synthesis of a 5-methyl substituted naphthalene-1,4-dione, a potential route could involve the reaction of 2-methyl-1,4-benzoquinone with a diene such as 1,3-butadiene, followed by an oxidation step to form the aromatic naphthalene ring. However, controlling the regioselectivity of the initial cycloaddition can be challenging.

A more advanced approach utilizes an intramolecular dehydro-Diels-Alder (DDA) reaction. nih.gov This method involves a precursor containing both a diene and a dienophile, which upon heating, undergoes cyclization to form a dihydronaphthalene intermediate, followed by aromatization. The selectivity of this reaction can be influenced by the choice of solvent, with some solvents favoring the formation of the fully aromatic arylnaphthalene product. nih.gov

Another powerful strategy for assembling the naphthalene skeleton is the reaction of arynes with furans. For instance, the reaction of 3-bromobenzyne with 2-methylfuran has been used to generate a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which can then be deoxygenated to yield 1-bromo-5-methylnaphthalene and 1-bromo-8-methylnaphthalene. elsevierpure.comnih.gov While this provides the substituted naphthalene core, subsequent oxidation would be required to form the desired 1,4-dione.

The table below summarizes some ring-closing strategies applicable to the formation of substituted naphthalene systems.

Reaction TypeReactantsProduct TypeKey Features
Intermolecular Diels-AlderSubstituted Benzoquinone + DieneNaphthalene-1,4-dione precursorConvergent route, regioselectivity can be a challenge.
Intramolecular Dehydro-Diels-Alder (DDA)Styrene-yne precursorArylnaphthalene or AryldihydronaphthaleneSolvent-dependent selectivity, single-step formation of the core. nih.gov
Aryne CycloadditionAryne + FuranSubstituted 1,4-epoxynaphthaleneMild conditions, leads to naphthalene precursors requiring further oxidation. elsevierpure.comnih.gov

Application of Cross-Coupling Reactions for Naphthalene Core Assembly

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of complex aromatic systems, including the naphthalene core. wikipedia.orglibretexts.org These reactions allow for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, offering a high degree of control over the substitution pattern of the resulting naphthalene.

In a retrosynthetic sense, the 5-methylnaphthalene core could be assembled by coupling two smaller fragments. For example, a Suzuki coupling could be employed between a suitably substituted vinyl boronic acid and a vinyl halide, followed by a ring-closing metathesis or other cyclization strategy to form the second ring.

More directly, a pre-formed brominated naphthalene or quinone scaffold can be functionalized using cross-coupling reactions. For instance, a dibromonaphthalene precursor could undergo a selective Suzuki coupling to introduce a methyl group at the 5-position, followed by oxidation to the 1,4-dione and subsequent bromination at the 2-position. The success of such a strategy hinges on the ability to control the regioselectivity of the cross-coupling reaction.

The Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. organic-chemistry.org The general mechanism involves an oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The table below provides examples of catalyst systems commonly used in Suzuki-Miyaura couplings.

Catalyst PrecursorLigandBaseTypical Substrates
Pd(PPh₃)₄PPh₃ (in situ)Cs₂CO₃, K₂CO₃Aryl/vinyl halides and boronic acids.
Pd(OAc)₂PCy₃, P(t-Bu)₃K₃PO₄, K₂CO₃Aryl/vinyl triflates and chlorides. organic-chemistry.org
Pd₂(dba)₃SPhos, XPhosK₃PO₄Sterically hindered aryl chlorides.

Chemo- and Regioselectivity in Multi-Substituted Naphthalene-1,4-dione Synthesis

The synthesis of a molecule with a specific substitution pattern like this compound requires precise control over both chemo- and regioselectivity. The introduction of the bromine atom onto the 5-methylnaphthalene-1,4-dione core is a key step where regioselectivity is paramount.

The direct bromination of unsymmetrically substituted 1,4-naphthoquinones can lead to a mixture of 2-bromo and 3-bromo isomers. publish.csiro.au The outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituent on the benzenoid ring.

Research on the bromination of 5-substituted-1,4-naphthoquinones has shown that two main methods can provide complementary regioselectivity:

Bromination with Bromine (Br₂): This electrophilic addition-elimination reaction is influenced by the electronic nature of the substituent. For a 5-methoxy substituted naphthoquinone, bromination with Br₂ in acetic acid predominantly yields the 2-bromo isomer. publish.csiro.au

Hydrobromination followed by Oxidation: The addition of hydrogen bromide (HBr) to the quinone, followed by oxidation, can favor the formation of the alternative isomer. In the case of 5-methoxynaphthoquinone, this method leads to a higher proportion of the 3-bromo product. publish.csiro.au

For 5-methylnaphthalene-1,4-dione, the methyl group is an activating, ortho-, para-directing group. By analogy with related systems, it is expected that the electronic influence of the methyl group will direct the regiochemical outcome of bromination. The relative electron density at the C2 and C3 positions will be perturbed by the 5-methyl group, influencing the site of electrophilic attack.

The following table, based on data for related compounds, illustrates the principle of regioselective bromination. publish.csiro.au

These findings underscore the importance of carefully selecting the bromination conditions to achieve the desired 2-bromo substitution pattern for this compound.

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, gram-scale synthesis presents a unique set of challenges, particularly within an academic setting where specialized equipment may be limited. For a multi-step synthesis of a complex molecule like this compound, several factors must be considered for process optimization.

Reagent and Solvent Selection: On a larger scale, the cost, availability, and safety of reagents and solvents become more critical. For instance, while exotic ligands for cross-coupling reactions might be suitable for small-scale synthesis, more robust and less expensive catalyst systems would be preferable for scale-up. Similarly, the use of large volumes of chlorinated solvents for chromatography should be minimized in favor of crystallization or distillation where possible.

Reaction Conditions: Parameters such as reaction time, temperature, and concentration need to be optimized. Reactions that are run at very high dilution on a small scale may become impractical on a larger scale due to the large solvent volumes required. Heat transfer can also become an issue in larger reaction vessels, and exothermic reactions must be carefully controlled.

Purification Strategies: Purification by column chromatography, which is common in small-scale academic labs, can be cumbersome and time-consuming for larger quantities. Developing robust crystallization procedures is often a key goal for process optimization, as it can provide highly pure material in a single, efficient step. Other non-chromatographic methods like extraction and distillation should also be prioritized.

For the synthesis of this compound, a potential area for optimization would be the bromination step. Instead of chromatographic separation of isomers, developing selective crystallization conditions to isolate the desired 2-bromo product would significantly improve the efficiency of the synthesis on a larger scale.

Comprehensive Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural and, in some cases, conformational picture of the molecule can be constructed.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide fundamental information regarding the electronic environment of the hydrogen and carbon atoms, respectively. The chemical shifts are influenced by the presence of electron-donating or electron-withdrawing groups. For 2-Bromo-5-methylnaphthalene-1,4-dione, the quinone, aromatic, and methyl protons and carbons are expected to resonate in distinct regions of the spectrum.

The predicted ¹H NMR chemical shifts are based on the analysis of related compounds such as 2-bromo-1,4-naphthoquinone and the anticipated electronic effects of the methyl group at the C-5 position. The methyl group is expected to have a minor shielding effect on the protons of the aromatic ring. The lone proton on the quinone ring (H-3) is anticipated to appear as a singlet at a downfield position due to the deshielding effects of the adjacent carbonyl and bromine substituents. The aromatic protons (H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets or triplets) based on their coupling with neighboring protons.

Similarly, the ¹³C NMR chemical shifts are predicted by considering the substituent effects on the naphthalene-1,4-dione core. The carbonyl carbons (C-1 and C-4) are expected to be the most downfield signals. The carbon atom bearing the bromine (C-2) will also be significantly deshielded. The methyl group (at C-5) will introduce a characteristic signal in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shift Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.5 - 7.7s
H-67.8 - 8.0d
H-77.6 - 7.8t
H-87.9 - 8.1d
5-CH₃2.4 - 2.6s

Predicted ¹³C NMR Chemical Shift Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1180 - 182
C-2145 - 147
C-3138 - 140
C-4183 - 185
C-4a130 - 132
C-5140 - 142
C-6126 - 128
C-7135 - 137
C-8125 - 127
C-8a132 - 134
5-CH₃20 - 22

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the predicted ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY is expected to show correlations between the adjacent aromatic protons H-6, H-7, and H-8, confirming their positions in the benzenoid ring. No correlation is expected for the singlet proton H-3 or the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would be used to definitively assign the carbon signals for C-3, C-6, C-7, C-8, and the methyl carbon based on the chemical shifts of their attached protons.

The methyl protons (5-CH₃) showing correlations to C-4a, C-5, and C-6.

The quinone proton (H-3) correlating with the carbonyl carbons (C-1 and C-4) and the carbon bearing the bromine (C-2).

The aromatic protons (H-6, H-7, H-8) showing correlations to each other's carbons and to the quaternary carbons of the aromatic ring, confirming the substitution pattern.

Dynamic NMR Studies for Conformational Dynamics

While this compound has a largely rigid ring system, dynamic NMR (DNMR) studies could potentially investigate any restricted rotation of the methyl group, although this is unlikely to be a high-energy process. More relevant to naphthoquinone systems, DNMR can be used to study processes like intermolecular interactions or slow conformational changes if the molecule were to exist in different stable conformations in solution. nih.gov Temperature-dependent NMR experiments could reveal if any peaks broaden, sharpen, or coalesce, which would indicate a dynamic process occurring on the NMR timescale. nih.gov For this specific compound, significant conformational dynamics are not anticipated under standard conditions.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). The calculated exact mass for this compound (C₁₁H₇BrO₂) allows for its unambiguous identification and differentiation from other compounds with the same nominal mass. The presence of bromine would be clearly indicated by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.

HRMS Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (m/z)
C₁₁H₇⁷⁹BrO₂[M]⁺265.9680
C₁₁H₇⁸¹BrO₂[M]⁺267.9660
C₁₁H₈⁷⁹BrO₂[M+H]⁺266.9758
C₁₁H₈⁸¹BrO₂[M+H]⁺268.9738

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its fragmentation through collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide structural information. The fragmentation pathways of naphthoquinones are well-established and typically involve the loss of CO and other small neutral molecules.

For this compound, the fragmentation is expected to be initiated by the characteristic losses of carbonyl groups. A plausible fragmentation pathway would be:

Loss of CO: The molecular ion would likely undergo an initial loss of a CO molecule to form a stable fragment ion. This is a common fragmentation pattern for quinones.

Second Loss of CO: A subsequent loss of the second CO molecule is also anticipated.

Loss of Br: The bromine atom can be lost as a radical, leading to another significant fragment ion.

Loss of CH₃: The methyl group can also be lost as a radical.

The analysis of these fragmentation patterns in the MS/MS spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods provide insights into the specific vibrational modes of the molecule's framework and the influence of its substituents.

Characteristic Vibrational Modes of the Naphthalene-1,4-dione Framework

The vibrational spectrum of this compound is fundamentally defined by the naphthalene-1,4-dione (naphthoquinone) core. The vibrations of this framework give rise to several characteristic bands in the IR and Raman spectra. Theoretical and experimental studies on the parent compound, 1,4-naphthoquinone (B94277), provide a basis for assigning these modes. jocpr.comjocpr.com

Key vibrational modes for the 1,4-naphthoquinone framework include:

C=O Stretching Vibrations: The two carbonyl (C=O) groups of the quinone ring are prominent features. In unsubstituted 1,4-naphthoquinone, these groups result in symmetric and asymmetric stretching vibrations. researchgate.net These typically appear as strong absorption bands in the IR spectrum in the region of 1650-1700 cm⁻¹. researchgate.net The symmetric stretch is often more intense in the Raman spectrum.

C=C Stretching Vibrations: The stretching of the carbon-carbon double bonds within the quinone and aromatic rings produces a set of bands typically found in the 1580-1630 cm⁻¹ region. These can sometimes be coupled with the C=O vibrations. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected in the 3000-3100 cm⁻¹ region.

Ring Deformation and Bending Modes: The in-plane and out-of-plane bending and deformation modes of the fused ring system give rise to a complex series of bands in the fingerprint region (below 1500 cm⁻¹) of the spectrum.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Asymmetric C=O Stretch1660 - 1700StrongWeak
Symmetric C=O Stretch1650 - 1680Medium-StrongStrong
C=C Stretch (Aromatic/Quinone)1580 - 1630Medium-StrongStrong
C-H Bending (In-plane)1000 - 1300MediumMedium
C-H Bending (Out-of-plane)700 - 900StrongWeak

Impact of Bromo and Methyl Substituents on Vibrational Frequencies

The presence of the bromo and methyl substituents on the naphthalene-1,4-dione framework introduces significant perturbations to its vibrational frequencies. These effects arise from both the mass of the substituents and their electronic influence (inductive and resonance effects).

Methyl Group (CH₃): The electron-donating nature of the methyl group at the C5 position on the aromatic ring is expected to slightly increase the electron density in the ring system. This can lead to a minor redshift (lowering of frequency) of the C=C and C=O stretching modes. jocpr.com Additionally, the methyl group itself introduces new vibrational modes, including symmetric and asymmetric C-H stretching (around 2850-2960 cm⁻¹) and bending vibrations (around 1375-1450 cm⁻¹).

Bromo Group (Br): The bromo substituent at the C2 position has two primary effects.

Mass Effect: As bromine is a heavy atom, the C-Br stretching vibration is expected at a low frequency, typically in the 500-650 cm⁻¹ range. Its presence also lowers the frequencies of adjacent vibrational modes.

Electronic Effect: The bromo group is electron-withdrawing via induction but can be weakly electron-donating through resonance. Its position on the quinone ring directly influences the C=O and C=C bonds. This electronic perturbation breaks the symmetry of the dicarbonyl system, meaning the C=O stretching vibrations are no longer purely symmetric and asymmetric but are localized to each individual C=O group, potentially leading to two distinct C=O stretching bands. researchgate.net

SubstituentEffectAffected Vibrational ModesExpected Frequency Shift
Bromo (at C2)Mass EffectC-Br Stretch, Adjacent ModesIntroduces new low-frequency band (500-650 cm⁻¹), lowers others
Electronic EffectC=O and C=C StretchesSplitting or shifting of bands, loss of symmetry
Methyl (at C5)Characteristic VibrationsC-H Stretches and BendsIntroduces new bands (2850-2960 cm⁻¹, 1375-1450 cm⁻¹)
Electronic EffectC=O and C=C StretchesMinor redshift (lower frequency)

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are investigated through UV-Vis absorption spectroscopy, which probes the promotion of electrons to higher energy levels, and emission spectroscopy (fluorescence and phosphorescence), which examines their return to the ground state.

UV-Vis Spectroscopic Analysis of Electronic Transitions

The UV-Vis spectrum of naphthoquinone derivatives is characterized by distinct electronic transitions within the conjugated π-system. The spectrum of this compound is expected to exhibit bands corresponding to both π → π* and n → π* transitions. tanta.edu.eg

π → π Transitions:* These are high-intensity absorptions (large molar absorptivity, ε) resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. For the naphthoquinone core, these transitions typically occur in the UV region, often below 350 nm.

n → π Transitions:* These are lower-intensity, symmetry-forbidden transitions involving the promotion of a non-bonding electron (from the oxygen lone pairs) to a π* antibonding orbital. libretexts.org This transition requires less energy and thus appears at a longer wavelength, often in the visible region of the spectrum, and is responsible for the characteristic yellow color of naphthoquinones.

While specific data for this compound is not available, analysis of the closely related 2-bromonaphthalene-1,4-dione (B50910) shows characteristic absorptions. The introduction of the 5-methyl group, an auxochrome, is expected to cause a slight bathochromic (red) shift in these absorption bands due to its electron-donating effect. uomustansiriyah.edu.iq

Transition TypeTypical Wavelength Region (nm)Relative Intensity (ε)Molecular Orbitals Involved
π → π200 - 350High (1,000 - 25,000)HOMO (π) → LUMO (π)
n → π> 400Low (10 - 500)HOMO (n) → LUMO (π)

Fluorescence and Phosphorescence Properties

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited.

Fluorescence: A rapid emission of light from an excited singlet state to the ground singlet state.

Phosphorescence: A much slower emission of light from an excited triplet state to the ground singlet state. This transition is spin-forbidden, resulting in a longer lifetime of the excited state.

For this compound, the presence of the bromine atom is expected to have a profound impact on its emission properties. This is due to the "heavy atom effect," where the large bromine atom enhances spin-orbit coupling. This increased coupling facilitates intersystem crossing, the process where an electron in an excited singlet state transitions to an excited triplet state. libretexts.org

Consequently, the rate of intersystem crossing becomes much faster than the rate of fluorescence. This efficiently quenches any potential fluorescence. Therefore, this compound is predicted to be non-fluorescent or only very weakly fluorescent. The population of the triplet state via intersystem crossing, however, increases the probability of phosphorescence, although this is often only observable at low temperatures in a rigid matrix. libretexts.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. Although a crystal structure for this compound is not publicly available, the structure of the related compound 2-bromo-1,4-dihydroxy-9,10-anthraquinone offers valuable insights into the expected molecular geometry and intermolecular interactions. nih.govresearchgate.net

Based on analogous structures, the this compound molecule is expected to be nearly planar. nih.gov The fused ring system enforces a rigid, flat geometry. In the solid state, such planar aromatic molecules typically pack in a stacked arrangement, driven by π–π stacking interactions between the electron-rich aromatic rings of adjacent molecules. The interplanar distance in these stacks is generally around 3.4-3.6 Å.

Furthermore, the presence of the bromine atom can lead to specific intermolecular interactions. Halogen bonding, where the electropositive region of the bromine atom interacts with a Lewis basic site (such as a carbonyl oxygen) on a neighboring molecule, could be a significant factor in the crystal packing. These directional interactions, along with weaker C-H···O hydrogen bonds, would contribute to the formation of a stable three-dimensional network in the crystal lattice. nih.gov

Crystallographic Data for Analogue Compound 2-bromo-1,4-dihydroxy-9,10-anthraquinone nih.gov
ParameterValue
Chemical FormulaC₁₄H₇BrO₄
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)18.977 (3)
b (Å)3.7811 (4)
c (Å)15.5047 (18)
Volume (ų)1112.5 (2)
Z4
Key Interactionsπ–π stacking, C-H···O hydrogen bonds, Br···O contacts

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry, including specific bond lengths and angles for this compound, requires X-ray crystallographic analysis. As no such studies have been published, a data table of these parameters cannot be generated.

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Additions and Substitutions at the Quinone Ring

The electron-deficient π-system of the naphthoquinone core makes 2-Bromo-5-methylnaphthalene-1,4-dione a prime candidate for reactions with nucleophiles. The outcomes of these reactions are largely governed by the nature of the nucleophile, the reaction conditions, and the electronic and steric influences of the bromo and methyl groups.

The carbon atom bearing the bromine atom (C2) is a primary site for nucleophilic attack. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity is a characteristic feature of α-halo-α,β-unsaturated carbonyl systems.

Detailed Research Findings:

Studies on analogous 2-halonaphthoquinones have shown that they readily react with a variety of nucleophiles, including amines and thiols, leading to the displacement of the halide. For instance, the reaction of 2,3-dihalonaphthoquinones with amines and thiols results in the formation of mono- and di-substituted products. The reaction of 1,4-naphthoquinone (B94277) with primary amines typically yields 2-amino-1,4-naphthoquinones. beilstein-journals.org Similarly, the reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles leads to N-, S-, and O-substituted derivatives.

Table 1: Representative Nucleophilic Substitution Reactions at the C2 Position of Halogenated Naphthoquinones

NucleophileHalogenated NaphthoquinoneProduct Type
Primary Amine2,3-dichloro-1,4-naphthoquinone2-amino-3-chloro-1,4-naphthoquinone
Thiol2,3-dichloro-1,4-naphthoquinone2-thio-3-chloro-1,4-naphthoquinone
Indole2,3-dichloro-1,4-naphthoquinone2-indolyl-3-chloro-1,4-naphthoquinone

This table is illustrative of the types of reactions that can be expected for this compound based on the reactivity of analogous compounds.

In addition to direct substitution at the C2 position, nucleophiles can also attack the carbonyl carbons (C1 and C4) or undergo conjugate addition (Michael addition) to the α,β-unsaturated system. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Detailed Research Findings:

Hard nucleophiles, such as organolithium or Grignard reagents, are more likely to attack the carbonyl carbons, leading to the formation of tertiary alcohols after workup. Softer nucleophiles, such as thiols and amines, generally favor conjugate addition to the C3 position. However, in the case of this compound, the presence of the bromine at C2 makes substitution the more probable pathway for these nucleophiles.

Conjugate addition of thiols to α,β-unsaturated ketones can be followed by intramolecular displacement of a leaving group. For example, the reaction of α-bromo-2-cyclopentenone with thiols proceeds via a 1,4-addition, followed by intramolecular displacement of the bromide to form a DNA-alkylating episulfonium ion. A similar pathway could be envisioned for this compound under specific conditions. The kinetics of thiol addition to related polycyclic aromatic hydrocarbon ortho-quinones have been studied, with second-order rate constants indicating rapid reactions, especially at physiological pH. nih.gov

Redox Chemistry and Electrochemical Behavior of this compound

The quinone moiety in this compound is redox-active and can undergo reversible or quasi-reversible one- or two-electron reduction to form the corresponding radical anion and dianion. The electrochemical properties are influenced by the substituents on the naphthoquinone ring.

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to investigate the redox behavior of quinones. CV provides information about the reduction and oxidation potentials, the stability of the generated species, and the kinetics of electron transfer. Chronoamperometry can be used to study the kinetics of coupled chemical reactions.

Detailed Research Findings:

While specific cyclic voltammetry data for this compound was not found in the provided search results, the general electrochemical behavior of 1,4-naphthoquinones is well-documented. In aprotic media, 1,4-naphthoquinone undergoes a two-step one-electron reduction. The first step forms a stable anion radical, and the second step generates the dianion. The presence of electron-withdrawing groups, such as the bromine atom in this compound, is expected to shift the reduction potentials to more positive values, making the compound easier to reduce compared to the unsubstituted 5-methylnaphthalene-1,4-dione. The methyl group, being weakly electron-donating, would have a slight opposing effect.

The electrochemical behavior of 2,3-dichloro-1,4-naphthoquinone has been investigated, showing two reduction peaks corresponding to the formation of the semiquinone and dianion. The electrochemical data for several substituted naphthoquinones are summarized in the table below.

Table 2: Electrochemical Data for Selected Naphthoquinone Derivatives

CompoundEpc1 / VEpa1 / VE1/2 / V
2,3-Dichloro-1,4-naphthoquinone-0.4038--0.2862
2-amino-3-chloro-1,4-naphthoquinone derivative-0.66610.31330.4459
2-indolyl-3-chloro-1,4-naphthoquinone derivative-0.7709-0.2203-0.2712

Data obtained from a study on 2,3-dichloro-1,4-naphthoquinone and its derivatives in 0.1 M DMF/TBAP. Epc and Epa are the cathodic and anodic peak potentials, respectively. E1/2 is the half-wave potential.

The electrochemical reduction of this compound is expected to proceed via a stepwise mechanism involving the formation of a radical anion and then a dianion. The stability of these intermediates will depend on the solvent and the presence of proton donors. In aprotic solvents, the radical anion is often stable and can be studied by spectroscopic techniques. The oxidation of the hydroquinone form back to the quinone would also be an expected electrochemical process.

The one-electron reduction of this compound leads to the formation of its corresponding radical anion. The stability of this radical anion is a key factor in its subsequent chemical reactivity. Electron paramagnetic resonance (EPR) spectroscopy is the primary technique used to study these radical species. Radical cations of naphthoquinones are less common and would require strong oxidizing conditions to be generated.

Detailed Research Findings:

The radical anions of many quinones have been generated electrochemically or by chemical reduction and characterized by EPR spectroscopy. The stability of the radical anion of this compound will be influenced by the solvent and the potential for follow-up reactions. For instance, in the presence of nucleophiles, the radical anion could participate in substitution reactions. The cleavage of the carbon-bromine bond upon reduction is also a possible reaction pathway, leading to a debrominated radical species. While no specific EPR studies on the radical anion of this compound were identified, the general principles of quinone radical anion chemistry would apply.

Electrophilic Reactions and Aromaticity Considerations

Naphthoquinones possess a quinoid ring and a benzene ring. The quinoid ring is electron-deficient due to the two carbonyl groups, which deactivates the fused benzene ring towards electrophilic attack.

Further Electrophilic Substitution on the Substituted Naphthalene (B1677914) Ring

Specific studies on the electrophilic substitution of this compound have not been identified. In principle, any electrophilic attack would be directed to the benzenoid ring. The reactivity of this ring is influenced by the deactivating effect of the quinone moiety and the competing effects of the methyl and bromo substituents on the other ring, which are generally not considered in directing substitution on the separate benzenoid ring. The primary directing groups would be the alkyl group at position 5 and the inherent reactivity of the naphthalene system.

Protonation and Lewis Acid Coordination Studies

No specific experimental or computational studies on the protonation or Lewis acid coordination of this compound were found. Generally, the carbonyl oxygens of the 1,4-naphthoquinone scaffold serve as the primary sites for protonation and coordination with Lewis acids. This interaction is fundamental to many acid-catalyzed reactions involving quinones.

Photochemical Transformations and Excited State Reactivity

The photochemistry of 1,4-naphthoquinones has been a subject of interest, often leading to cycloadditions, hydrogen abstractions, and acylations. However, research detailing the specific photochemical transformations or excited-state reactivity of this compound is not available in the surveyed scientific literature. The presence of a bromine atom could potentially influence the excited state lifetime and introduce pathways involving carbon-bromine bond cleavage, but this remains speculative without experimental evidence.

Catalytic Reactions Involving this compound

The carbon-bromine bond at the C2 position of this compound presents a potential site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon bonds. Despite this potential, no published studies were identified that utilize this compound as a substrate in such catalytic transformations. The broader class of 2-halo-1,4-naphthoquinones is known to undergo nucleophilic substitution reactions, often with amines or thiols, which can proceed without a catalyst or under basic conditions. cdnsciencepub.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 2-Bromo-5-methylnaphthalene-1,4-dione. These methods provide insights into the distribution of electrons within the molecule and how this influences its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

The HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile, while the LUMO indicates the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model Naphthoquinone System

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.8
HOMO-LUMO Gap3.7
Note: These are representative values for a model system and the actual values for this compound would require specific calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is another critical factor governing its reactivity. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, signify a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the two carbonyl oxygen atoms due to their high electronegativity. The bromine atom, also being electronegative, would draw electron density towards itself. The aromatic rings and the methyl group would exhibit less extreme potentials. Such maps are crucial for predicting intermolecular interactions, including hydrogen bonding and stacking interactions, which are important in biological systems and crystal packing.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying medium to large-sized molecules. DFT is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to predict various spectroscopic properties.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

The calculation of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. By comparing the calculated shifts with experimental data for related compounds, one can gain confidence in the structural assignment of this compound. Studies on similar substituted naphthalene-1,4-diones have shown good agreement between DFT-calculated and experimental NMR data. nih.govresearchgate.netnih.gov

Similarly, the vibrational frequencies calculated using DFT can be correlated with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes (e.g., C=O stretching, C-Br stretching, aromatic C-H bending) to the observed absorption bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Model Naphthoquinone System

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=OSymmetric Stretch1680
C=OAsymmetric Stretch1655
C-BrStretch650
Aromatic C=CStretch1600-1450
C-H (methyl)Stretch2950
Note: These are representative values and would need to be calculated specifically for this compound.

Calculation of Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The electronic transitions in molecules like this compound typically involve the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* and n → π* transitions). TD-DFT calculations can identify the specific orbitals involved in these transitions, providing a detailed understanding of the molecule's photophysical properties. The calculated spectrum can be compared with experimental UV-Vis data to validate the computational model.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step. This information is crucial for understanding the feasibility and selectivity of a reaction.

Transition State Localization and Activation Energy Calculations

The study of reaction mechanisms involving this compound, such as nucleophilic substitution or redox processes, necessitates the localization of transition states and the calculation of activation energies. These computations are crucial for understanding the kinetics and feasibility of chemical transformations.

For reactions involving the cleavage of the carbon-bromine bond, computational methods can elucidate the mechanistic pathway. For instance, in the electrochemically induced C-Br bond dissociation of the 1-bromo-2-methylnaphthalene radical anion, a related compound, quantum mechanical calculations have been employed to explore the potential energy surface. Such studies reveal that the dissociation of the bromide anion can proceed with a low activation energy barrier, and in some cases, may even be a downhill process energetically after an initial electron uptake mdpi.com. This suggests that for this compound, reductive activation could lead to a facile cleavage of the C-Br bond, forming a naphthoquinone radical species.

Theoretical investigations on substituted naphthoic acids also highlight the significant role substituents play in influencing the reactivity of aromatic systems, which is critical for understanding reaction energetics ajpchem.org. The computational determination of rotational barriers and transition states in these systems provides a framework for predicting how the bromo and methyl substituents on the naphthoquinone core will influence its reactivity ajpchem.org.

Parameter Description Computational Methodologies
Transition State (TS) GeometryThe specific molecular arrangement at the highest point of the energy barrier between reactants and products.Density Functional Theory (DFT), Ab initio methods
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Calculated from the energy difference between the transition state and the reactants.
Reaction PathwayThe energetic profile connecting reactants, transition states, and products.Intrinsic Reaction Coordinate (IRC) calculations.

Solvent Effects on Reaction Energetics

The surrounding solvent medium can significantly influence the energetics of a reaction. Computational models that account for solvent effects are therefore essential for obtaining accurate predictions of reaction rates and equilibria in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarizable Continuum Model (CPCM), are commonly used to simulate the effect of a solvent by representing it as a continuous dielectric medium. These models have been successfully applied to study the electrochemical reduction of brominated naphthalene (B1677914) derivatives, demonstrating their utility in capturing the influence of the solvent on the reaction thermodynamics and kinetics mdpi.com. For this compound, the choice of solvent would be expected to modulate the stability of charged intermediates and transition states, thereby altering the activation energies of polar reactions.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. While computationally more demanding, this approach can be crucial for reactions where specific interactions with the solvent play a key role.

Solvent Model Description Applicability to this compound
Implicit (Continuum) ModelsSolvent is treated as a continuous medium with a defined dielectric constant.Useful for predicting bulk solvent effects on reaction energetics and is computationally efficient.
Explicit ModelsIndividual solvent molecules are included in the simulation.Provides detailed insight into specific solute-solvent interactions, such as hydrogen bonding to the carbonyl groups.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its conformational preferences to its interactions with other molecules.

Conformational Analysis and Energy Landscapes

While the naphthoquinone ring system is relatively rigid, conformational flexibility can arise from the rotation of substituents. For this compound, the orientation of the methyl group is a key conformational variable.

Computational methods like Density Functional Theory (DFT) can be used to perform conformational analyses. By systematically rotating the methyl group and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of the lowest energy (most stable) conformation and the energy barriers to rotation. Such studies have been conducted on other complex brominated aromatic compounds, where a combination of spectroscopic techniques and DFT calculations has been used to establish the preferred conformations in the gas phase and in solution mdpi.com. The presence of the bromine atom and the methyl group will influence the electronic distribution and steric environment of the naphthoquinone core, which in turn dictates its preferred geometry.

Interaction with Model Systems for Intermolecular Association

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases and its potential biological activity. Molecular dynamics (MD) simulations and molecular docking are powerful tools for investigating these interactions.

Naphthoquinones are known to interact with biological macromolecules. For instance, studies on the interaction of various naphthoquinones with DNA have utilized spectroscopic techniques to probe binding sites and conformational changes nih.gov. Computational modeling can complement these experimental findings by providing an atomistic view of the binding modes. For this compound, docking studies could be employed to predict its binding affinity and orientation within the active site of a target protein.

Furthermore, the substituent effects on non-covalent interactions in 1,4-naphthoquinone (B94277) derivatives have been a subject of computational investigation mdpi.comnih.gov. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. The methyl group can engage in van der Waals and hydrophobic interactions. MD simulations can be used to explore how these interactions, along with potential hydrogen bonding to the carbonyl groups, govern the association of this compound with other molecules or surfaces.

Interaction Type Potential Role in this compound Computational Investigation Methods
Halogen BondingThe bromine atom can act as a Lewis acid, interacting with electron-rich atoms.Molecular Docking, Quantum Chemical Calculations
π-π StackingThe aromatic naphthoquinone core can stack with other aromatic systems.Molecular Dynamics (MD) Simulations, DFT
Hydrogen BondingThe carbonyl oxygens can act as hydrogen bond acceptors.MD Simulations, Docking
Hydrophobic InteractionsThe methyl group and aromatic rings contribute to hydrophobic interactions.MD Simulations

Quantitative Structure-Property Relationship (QSPR) Development for Related Systems

For example, QSPR studies have been developed for furan derivatives to predict their performance as corrosion inhibitors digitaloceanspaces.com. These models typically use a set of calculated molecular descriptors that encode structural, electronic, and topological information about the molecules. Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are then used to build the predictive models digitaloceanspaces.com.

Exploration of Advanced Applications in Chemical Research

Role as a Building Block in Complex Organic Synthesis

The reactivity of the carbon-bromine bond, coupled with the inherent chemical characteristics of the naphthoquinone framework, positions 2-Bromo-5-methylnaphthalene-1,4-dione as a versatile precursor for the construction of more elaborate molecular architectures.

The bromine atom at the 2-position of this compound is susceptible to a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of diversely substituted naphthalene (B1677914) derivatives. While specific studies on this compound are limited, the analogous reactivity of 2-bromonaphthalene-1,4-dione (B50910) serves as a strong indicator of its synthetic potential. nih.gov

For instance, reactions with various amines can yield a range of aminonaphthoquinones. nih.gov These reactions are often facilitated by a base to accelerate the substitution process. nih.gov The resulting amino-substituted naphthalene-1,4-diones are of significant interest due to their potential biological activities.

Below is a table summarizing potential nucleophilic substitution reactions at the C2 position of the this compound core, based on the known reactivity of similar compounds.

NucleophileReagent ExamplePotential Product Class
AminePrimary or Secondary Amine2-Amino-5-methylnaphthalene-1,4-dione derivatives
ThiolThiophenol2-(Phenylthio)-5-methylnaphthalene-1,4-dione derivatives
AzideSodium Azide2-Azido-5-methylnaphthalene-1,4-dione derivatives

This table is illustrative of the potential reactivity and is based on the known chemistry of related 2-bromonaphthoquinones.

Furthermore, the bromine atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents. This versatility opens pathways to a vast library of novel naphthalene derivatives with tailored electronic and steric properties.

While direct application of this compound in the total synthesis of complex natural products is not extensively documented, its potential as a key intermediate for the synthesis of analogs with modified core structures is significant. The synthesis of natural products often requires the strategic introduction of functional groups to build molecular complexity. uni-bayreuth.de The dual functionality of this compound (the reactive bromine and the quinone moiety) makes it an attractive starting material for such endeavors.

The naphthoquinone core is a common motif in many biologically active natural products. researchgate.net By using this compound, synthetic chemists can access analogs of these natural products where the C2 position is modified. This allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved efficacy or pharmacological profiles. For example, the synthesis of various functionalized naphthoquinones has been explored to enhance their inherent biological activities.

Applications in Materials Science

The electron-accepting nature of the quinone ring, combined with the potential for functionalization at the bromo- and methyl-substituted positions, makes this compound and its derivatives promising candidates for various applications in materials science.

Naphthalene-based compounds, particularly those with extended π-systems and tunable electronic properties, are of great interest in the field of organic electronics. researchgate.net While research specifically on this compound as an organic semiconductor is not widely reported, its structural features suggest potential in this area. The electron-withdrawing nature of the dione (B5365651) functionality can facilitate n-type (electron-transporting) behavior.

A closely related derivative, 2-bromo-3-(methylamino)naphthalene-1,4-dione, has been successfully employed as a photosensitizer in dye-sensitized solar cells (DSSCs). nih.gov In this application, the aminonaphthoquinone derivative absorbs light and injects electrons into a semiconductor material like titanium dioxide, generating a photocurrent. nih.gov This demonstrates the potential of functionalized bromo-methylnaphthalene-diones in optoelectronic devices. The performance of such devices is influenced by the molecular structure of the photosensitizer, which affects its light-harvesting efficiency. nih.gov

PropertyRelevance to Organic Semiconductors/Optoelectronics
Electron-accepting quinone corePotential for n-type semiconducting behavior
Functionalizable bromine atomAllows for tuning of electronic properties and molecular packing
Extended π-conjugationFacilitates charge transport

This table highlights the potential of this compound derivatives in materials science based on the properties of the core structure and related compounds.

The reversible redox chemistry of the quinone moiety makes naphthoquinone derivatives attractive candidates for use as active materials in energy storage systems, such as redox flow batteries (RFBs). acs.orgundip.ac.id Quinones can undergo reversible two-electron, two-proton reduction to the corresponding hydroquinone, a process that can be harnessed for charge storage.

The redox potential of the naphthoquinone can be tuned by the introduction of substituents. Electron-withdrawing groups, like bromine, are expected to increase the redox potential, while electron-donating groups, like the methyl group, would decrease it. This tunability is crucial for designing RFBs with specific cell voltages. While specific studies on this compound in RFBs are not available, the broader class of naphthoquinones is actively being investigated for this application due to their abundance, low cost, and tailorable electrochemical properties. researchgate.netresearchgate.net

The presence of a reactive bromine atom on the this compound scaffold opens up possibilities for its use as a monomer or precursor in the synthesis of novel polymers and nanomaterials. For instance, the bromine atom can serve as a site for polymerization through various cross-coupling reactions, leading to the formation of conjugated polymers with the naphthoquinone unit integrated into the polymer backbone. Such polymers could exhibit interesting electronic and optical properties.

Furthermore, functionalized naphthoquinones can be used to modify the surface of nanoparticles to impart specific functionalities. The synthesis of polymers containing naphthoquinone structures is an area of growing interest for developing new functional materials. researchgate.net While direct polymerization of this compound has not been reported, its potential as a building block for such materials is evident from the known reactivity of similar halogenated aromatic compounds.

Fundamental Mechanistic Probes in Biochemical Systems

The unique chemical properties of this compound make it a valuable tool for investigating fundamental biochemical processes. Its reactivity and electrochemical characteristics allow it to serve as a probe in studies of redox cycling, interactions with biomolecules, and enzyme mechanisms.

Studies on Redox Cycling and Radical Generation Mechanisms in Model Biological Environments

Naphthoquinones, including this compound, are known to undergo redox cycling in biological systems. This process involves the sequential gain of electrons to form radical intermediates, which can then react with molecular oxygen to generate reactive oxygen species (ROS). The biological activity of many naphthoquinone derivatives has been linked to their ability to accept one or two electrons, forming a semiquinone radical or a dianion, respectively. nih.gov In the presence of oxygen, these intermediates are oxidized back to the parent quinone, while producing superoxide (B77818) radicals and other ROS like hydrogen peroxide and hydroxyl radicals. nih.gov

The redox behavior of this compound is influenced by its substituents. The electron-withdrawing nature of the bromine atom at the 2-position is expected to increase the electron affinity of the quinone ring, thereby facilitating its reduction to the semiquinone radical. This enhanced reactivity can lead to more efficient redox cycling and a higher rate of ROS generation compared to unsubstituted or electron-donating group-substituted naphthoquinones. While direct studies on this compound are limited, research on analogous compounds supports this hypothesis. For instance, the presence of a halogen at the C3 position of the naphthoquinone ring has been shown to promote cytotoxicity, a biological effect often linked to oxidative stress induced by redox cycling. nih.gov

The formation of a semiquinone radical from a parent quinone is a critical step in the redox cycle. This can be conceptualized by the following general reaction:

Quinone + e⁻ ⇌ Semiquinone Radical

This reversible reaction is central to the ability of this compound to act as a redox cycler in a biological context.

Interactions with Model Biomolecules to Elucidate Fundamental Chemical Pathways

The electrophilic nature of the naphthoquinone scaffold in this compound allows it to interact with various nucleophilic biomolecules, most notably thiols. The α,β-unsaturated carbonyl system of the quinone ring makes it a Michael acceptor, susceptible to nucleophilic addition by sulfhydryl groups present in amino acids like cysteine and in the antioxidant tripeptide glutathione (B108866) (GSH). nih.govnih.gov

This reaction, known as Michael addition, results in the formation of covalent adducts. The general mechanism for the reaction of a naphthoquinone with a thiol (R-SH) can be depicted as:

Naphthoquinone + R-SH → Thiol-adduct

Studies on various naphthoquinones have demonstrated their reactivity towards N-acetyl-L-cysteine, a model for cysteine residues in proteins. nih.gov The formation of these adducts can have significant biological consequences, as it can lead to the depletion of cellular antioxidants like glutathione and the modification of critical protein cysteine residues, thereby altering protein function. The presence of a bromine atom on the naphthoquinone ring of this compound is anticipated to enhance its reactivity as a Michael acceptor, thus promoting its interaction with biological thiols.

While direct kinetic data for the reaction of this compound with specific biomolecules is not extensively documented, the established reactivity of similar halogenated naphthoquinones provides a strong basis for its potential to form adducts with key biological nucleophiles.

Development of Enzyme Mechanism Probes

The reactivity of this compound towards nucleophiles, particularly cysteine residues, suggests its potential application as a probe for studying enzyme mechanisms. Many enzymes have cysteine residues in their active sites that are crucial for their catalytic activity. By covalently modifying these residues, this compound can act as an irreversible inhibitor, providing insights into the role of specific amino acids in the enzyme's function.

Although specific examples of this compound being used as a probe for a particular enzyme are not prevalent in the literature, the general strategy of using substituted naphthoquinones to study enzyme systems is well-established. acs.org The reactivity of the compound can be tuned by altering the substituents on the naphthoquinone ring, allowing for the development of probes with varying degrees of specificity and reactivity.

The interaction of this compound with an enzyme's active site cysteine can be represented as:

Enzyme-SH + this compound → Enzyme-S-Naphthoquinone Adduct (inactive)

This covalent modification can be detected and analyzed to identify the modified residue and to understand its role in the catalytic mechanism of the enzyme. The inherent spectroscopic properties of the naphthoquinone core can also be advantageous for monitoring its binding and reaction with enzymes.

Future Perspectives and Emerging Research Directions

Development of Asymmetric Synthesis Methodologies

The creation of chiral molecules is a cornerstone of modern chemical synthesis, particularly in the fields of pharmacology and materials science. While 2-Bromo-5-methylnaphthalene-1,4-dione is achiral, its derivatives can possess chirality, and the development of methods to control this stereochemistry represents a significant future research direction.

Current research in quinone chemistry has extensively utilized chiral organocatalysts and metal-ligand complexes to achieve asymmetric synthesis. rsc.org These strategies often involve reactions where the quinone acts as a Michael acceptor or a dienophile. rsc.orgresearchgate.net Future work on this compound will likely adapt these established principles. For instance, the conjugate addition of nucleophiles to the electron-deficient quinone ring could be rendered enantioselective through the use of chiral catalysts, such as cinchona alkaloids or bifunctional squaramides. nih.govrsc.org These catalysts can create a chiral environment around the substrate, directing the incoming nucleophile to one face of the molecule over the other.

Another promising approach involves the catalytic asymmetric functionalization of the methyl group or reactions involving in-situ generated quinone methide intermediates. nih.govnih.gov Chiral phosphoric acids have proven effective in catalyzing reactions with such intermediates, providing access to complex chiral naphthols and other derivatives with high enantioselectivity. nih.gov The development of these methods would enable the synthesis of a diverse library of enantioenriched compounds derived from this compound, paving the way for the exploration of their chiroptical properties and stereospecific biological activities.

Table 1: Potential Asymmetric Synthesis Strategies

StrategyCatalyst TypePotential ReactionOutcome
Asymmetric Michael AdditionChiral Organocatalyst (e.g., Cinchona Alkaloid)Addition of carbon or heteroatom nucleophilesEnantioenriched 3-substituted dihydronaphthoquinones
Asymmetric Diels-Alder ReactionChiral Lewis Acid (Metal-Ligand Complex)[4+2] cycloaddition with dienesChiral polycyclic aromatic structures
Catalytic Asymmetric C-H FunctionalizationTransition Metal Complex (e.g., Palladium, Rhodium)Direct functionalization of the methyl groupChiral benzylic-substituted derivatives
Quinone Methide Intermediate TrappingChiral Brønsted Acid (e.g., Phosphoric Acid)In-situ generation and nucleophilic additionRemotely chiral naphthol derivatives nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. For a reactive compound like this compound, these technologies hold particular promise.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time by passing reagents through a network of tubes and reactors. This fine-tuned control can minimize the formation of byproducts and improve yields. Furthermore, the small reactor volumes enhance safety when dealing with potentially hazardous reagents or exothermic reactions. Automated synthesis platforms can integrate flow reactors with purification and analysis modules, enabling the rapid synthesis and screening of a library of derivatives based on the this compound scaffold. This high-throughput approach would accelerate the discovery of new compounds with desired properties.

Future research will focus on developing robust flow chemistry protocols for the synthesis and derivatization of this compound. This could include multi-step sequences where the product of one flow reactor is directly channeled into the next, eliminating the need for intermediate isolation and purification steps. Such integrated systems would represent a powerful tool for the efficient and on-demand production of novel naphthalene-1,4-dione analogues.

Exploration of Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which studies the non-covalent interactions between molecules, offers a pathway to construct complex and functional architectures from molecular building blocks. The structure of this compound, with its aromatic system, polar carbonyl groups, and halogen atom, provides multiple points for engaging in non-covalent interactions such as π-π stacking, hydrogen bonding, and halogen bonding.

Future research will likely explore the use of this compound as a tecton (a building block) in the design of supramolecular assemblies. By introducing complementary functional groups, researchers could induce the self-assembly of this compound derivatives into well-defined structures like nanotubes, vesicles, or liquid crystals. For example, the introduction of hydrogen bond donors/acceptors could lead to the formation of extended networks, while the bromine atom could be exploited for halogen bonding interactions to direct crystal packing or the assembly of larger structures.

The resulting supramolecular materials could have applications in areas such as organic electronics, sensing, and drug delivery. The electron-deficient nature of the naphthalene-1,4-dione core makes it an interesting candidate for creating charge-transfer complexes with electron-rich molecules, a key principle in the design of organic semiconductors.

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of a reaction as it occurs, are powerful tools for gaining this insight.

For reactions involving this compound, techniques such as Process Analytical Technology (PAT), including in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, could be employed. These methods can track the concentration of reactants, intermediates, and products over time without the need for sampling and offline analysis. This provides a wealth of kinetic data that can be used to elucidate reaction pathways, identify transient intermediates, and optimize reaction conditions for yield and selectivity.

For example, in-situ spectroscopy could be used to study the kinetics of a nucleophilic substitution at the bromine position or a Michael addition to the quinone ring. The data obtained would be invaluable for scaling up reactions, ensuring process safety, and developing the integrated flow chemistry platforms discussed previously.

Predictive Design of Novel Naphthalene-1,4-dione Architectures

Computational chemistry and machine learning are revolutionizing the process of molecular design. Instead of relying solely on trial-and-error synthesis, researchers can now use predictive models to design novel molecules with specific, targeted properties. This in silico approach can significantly reduce the time and resources required for the discovery of new materials and bioactive compounds.

Future research on this compound will increasingly leverage these computational tools. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of its derivatives with their biological activity or material properties. Molecular docking simulations could predict how these molecules interact with biological targets such as enzymes or receptors.

Furthermore, generative models, a form of artificial intelligence, could be used to design entirely new naphthalene-1,4-dione architectures based on the this compound scaffold. These models can learn the underlying rules of chemical structure and bonding to propose novel compounds that are likely to have desired characteristics. These computationally designed molecules can then be prioritized for synthesis and experimental validation, creating a highly efficient discovery pipeline.

Table 2: Computationally-Driven Design Approaches

TechniqueApplicationGoal
Molecular DockingBioactive Compound DesignPredict binding affinity and mode to protein targets.
Quantum Mechanics (QM)Electronic PropertiesCalculate properties like HOMO/LUMO energies for materials science applications.
Quantitative Structure-Activity Relationship (QSAR)Analogue PrioritizationDevelop predictive models for biological activity or physical properties. nih.gov
Machine Learning/AIDe Novo DesignGenerate novel molecular structures with optimized, user-defined properties.

Q & A

Q. What synthetic routes are recommended for 2-Bromo-5-methylnaphthalene-1,4-dione, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via electrophilic bromination of 5-methylnaphthalene-1,4-dione. Key factors include:
  • Brominating agents : N-bromosuccinimide (NBS) or Br₂ in acetic acid, with regioselectivity influenced by steric and electronic effects of the methyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while dichloromethane minimizes side reactions.
  • Temperature control : Moderate temperatures (40–60°C) prevent over-bromination.
    Yield optimization involves monitoring reaction progress via TLC and quenching with Na₂S₂O₃ to remove excess bromine.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Expect aromatic protons as doublets (δ 7.5–8.5 ppm), with methyl groups at δ 2.3–2.6 ppm. Tautomeric forms may cause peak splitting; variable-temperature NMR resolves this .
  • ¹³C NMR : Quinone carbonyls appear at δ 180–190 ppm; brominated carbons show deshielding.
  • MS : Molecular ion peaks ([M]⁺) at m/z 265 (C₁₁H₇BrO₂) confirm molecular weight.
  • IR : Strong C=O stretches near 1670 cm⁻¹ and C-Br bonds at 550–650 cm⁻¹ .

Q. How should researchers purify this compound, and what stability considerations apply during storage?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures (3:1) for high recovery.
  • Column chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent removes polar impurities.
  • Stability : Store at 0–6°C in amber vials to prevent photodegradation and bromine loss . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. What are the key parameters for designing preliminary toxicity studies for this compound?

  • Methodological Answer : Follow frameworks like ATSDR’s inclusion criteria (Table B-1) :
  • Species : Rodents (rats/mice) for systemic toxicity.
  • Exposure routes : Oral (gavage) or dermal (occluded patches).
  • Endpoints : Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters.
  • Dose range : Start with OECD-recommended 50–1000 mg/kg for acute toxicity.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies. Solvent effects (e.g., DMSO) are incorporated via PCM models .
  • Frontier Molecular Orbitals (FMOs) : Analyze LUMO localization on the brominated carbon to predict sites for nucleophilic attack.
  • Validation : Compare computed reaction barriers with experimental kinetic data (e.g., Arrhenius plots).

Q. How should researchers resolve discrepancies between theoretical and experimental yields in synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design (e.g., 2³ matrix) to test variables: temperature, catalyst loading, and solvent polarity .
  • Byproduct analysis : Use LC-MS to identify debrominated or dimerized side products.
  • Statistical tools : Perform ANOVA to isolate significant factors; optimize via response surface methodology (RSM).

Q. What strategies address contradictory spectral data caused by tautomerism in this compound?

  • Methodological Answer :
  • Dynamic NMR : Conduct experiments at –40°C to slow tautomeric interconversion, resolving split peaks .
  • X-ray crystallography : Determine the dominant tautomer in the solid state.
  • Computational modeling : Compare calculated chemical shifts (GIAO method) with experimental data to assign tautomers .

Q. How can membrane separation technologies enhance the scalability of this compound purification?

  • Methodological Answer :
  • Nanofiltration : Use membranes with 200–300 Da MWCO to retain the compound while allowing smaller impurities (e.g., succinimide) to pass .
  • Process optimization : Adjust transmembrane pressure (3–5 bar) and cross-flow velocity to minimize fouling.
  • Sustainability : Compare energy consumption vs. traditional chromatography in lifecycle assessments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.